molecular formula C24H27N7O4 B11048872 4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone

4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone

Cat. No.: B11048872
M. Wt: 477.5 g/mol
InChI Key: VGKYMRNBMVHXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[97003,8013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone typically involves multi-step organic synthesis. Key steps include:

    Formation of the Core Structure: The core tetracyclic structure is often synthesized through a series of cyclization reactions. These reactions may involve the use of strong acids or bases to facilitate ring closure.

    Functional Group Introduction: Methyl, propyl, and phenyl groups are introduced through alkylation reactions. Common reagents include methyl iodide, propyl bromide, and 4-methylphenyl chloride.

    Final Cyclization and Oxidation: The final steps involve cyclization to form the heptazatetracyclic core and oxidation to introduce the ketone functionalities. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂).

Major Products

    Oxidation: Corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex tetracyclic systems.

Biology and Medicine

In biology and medicine, the compound’s potential as a pharmacophore is explored. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound’s stability and functional groups make it suitable for use in materials science, such as in the development of advanced polymers or as a precursor for other complex organic materials.

Mechanism of Action

The mechanism by which 4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone exerts its effects depends on its interaction with molecular targets. The compound’s multiple functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with proteins, nucleic acids, or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,14,16-trimethyl-7-phenyl-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone: Similar structure but lacks the 4-methyl group on the phenyl ring.

    4,14,16-trimethyl-7-(4-chlorophenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

The presence of the 4-methyl group on the phenyl ring in 4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone adds steric hindrance and electronic effects that can influence its reactivity and interaction with other molecules, distinguishing it from its analogs.

Properties

Molecular Formula

C24H27N7O4

Molecular Weight

477.5 g/mol

IUPAC Name

4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone

InChI

InChI=1S/C24H27N7O4/c1-6-11-30-20(32)16-15(27(3)23(34)25-17(16)14-9-7-13(2)8-10-14)12-31-18-19(26-22(30)31)28(4)24(35)29(5)21(18)33/h7-10,17H,6,11-12H2,1-5H3,(H,25,34)

InChI Key

VGKYMRNBMVHXNK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(CN3C1=NC4=C3C(=O)N(C(=O)N4C)C)N(C(=O)NC2C5=CC=C(C=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.